molecular formula C8H7N3 B14464429 1H-Pyrido[3,2-c][1,2]diazepine CAS No. 67434-45-1

1H-Pyrido[3,2-c][1,2]diazepine

Cat. No.: B14464429
CAS No.: 67434-45-1
M. Wt: 145.16 g/mol
InChI Key: VCJCULBSFIZKLM-UHFFFAOYSA-N
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Description

1H-Pyrido[3,2-c][1,2]diazepine is a heterocyclic compound that features a fused ring system combining pyridine and diazepine structures. This compound has garnered significant interest due to its potential applications in medicinal chemistry and pharmacology. The unique arrangement of nitrogen atoms within the ring system imparts distinct chemical and biological properties, making it a valuable target for synthetic and therapeutic research.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Pyrido[3,2-c][1,2]diazepine can be synthesized through various methods. One common approach involves the reaction of hydrazinoisocytosines with α,γ-diketoesters . This method typically requires specific reaction conditions, such as the use of a suitable solvent and controlled temperature, to ensure high yields and purity of the desired product.

Industrial Production Methods: Industrial production of this compound often involves optimized synthetic routes that can be scaled up for large-scale manufacturing. These methods may include one-pot synthesis techniques, which streamline the production process by combining multiple reaction steps into a single operation . This approach not only enhances efficiency but also reduces the overall production cost.

Chemical Reactions Analysis

Types of Reactions: 1H-Pyrido[3,2-c][1,2]diazepine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of reactive nitrogen atoms and the conjugated ring system.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or carbonyl-containing derivatives, while reduction reactions can produce amine or alkyl-substituted compounds.

Mechanism of Action

The mechanism of action of 1H-Pyrido[3,2-c][1,2]diazepine involves its interaction with specific molecular targets within cells. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and triggering various biochemical pathways. The exact mechanism depends on the specific derivative and its intended application. For example, certain derivatives may inhibit enzyme activity by binding to the active site, while others may act as agonists or antagonists of specific receptors.

Comparison with Similar Compounds

  • Pyrrolo[1,2-a][1,3]diazepines
  • Imidazo[1,2-a]pyrimidines
  • Pyrido[1,2-a]pyrimidines
  • Azepines
  • Benzodiazepines
  • Oxazepines
  • Thiazepines

Properties

CAS No.

67434-45-1

Molecular Formula

C8H7N3

Molecular Weight

145.16 g/mol

IUPAC Name

1H-pyrido[3,2-c]diazepine

InChI

InChI=1S/C8H7N3/c1-4-8-7(9-5-1)3-2-6-10-11-8/h1-6,11H

InChI Key

VCJCULBSFIZKLM-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC=NN2)N=C1

Origin of Product

United States

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